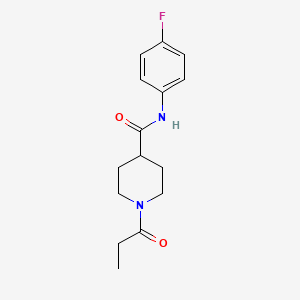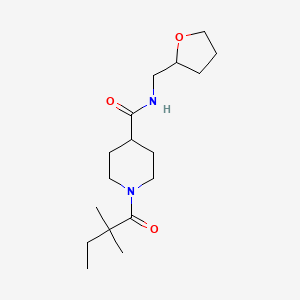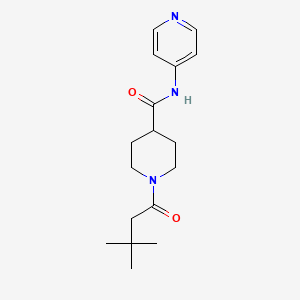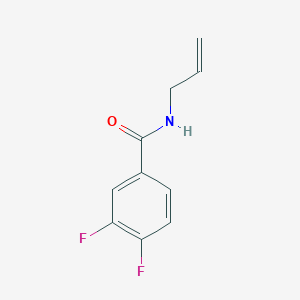
Benzamide, 2,3,4-trifluoro-N-methyl-
Vue d'ensemble
Description
Benzamide, 2,3,4-trifluoro-N-methyl- is an organic compound with the molecular formula C8H6F3NO and a molecular weight of 189.1345 g/mol It is characterized by the presence of three fluorine atoms attached to the benzene ring and a methyl group attached to the nitrogen atom of the amide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2,3,4-trifluoro-N-methyl- typically involves the trifluoromethylation of benzamide derivatives. Common methods include:
Aromatic Coupling Reactions: These reactions involve the coupling of trifluoromethyl groups to the aromatic ring under specific conditions.
Radical Trifluoromethylation: This method uses radical initiators to introduce trifluoromethyl groups onto the benzene ring.
Nucleophilic Trifluoromethylation: This involves the use of nucleophilic reagents to attach trifluoromethyl groups to the aromatic ring.
Electrophilic Trifluoromethylation: This method employs electrophilic reagents to introduce trifluoromethyl groups.
Industrial Production Methods
Industrial production of Benzamide, 2,3,4-trifluoro-N-methyl- often involves large-scale trifluoromethylation processes using specialized equipment and optimized reaction conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Benzamide, 2,3,4-trifluoro-N-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Benzamide, 2,3,4-trifluoro-N-methyl- to its reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogenating agents and nucleophiles are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoromethyl-substituted benzoic acids, while reduction may produce trifluoromethyl-substituted benzylamines .
Applications De Recherche Scientifique
Benzamide, 2,3,4-trifluoro-N-methyl- has several applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzamide, 2,3,4-trifluoro-N-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways . The trifluoromethyl groups enhance its binding affinity and specificity towards these targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzamide, 2,3,4-trifluoro-N-butyl-N-methyl-: This compound has a butyl group instead of a methyl group attached to the nitrogen atom.
Benzamide, n-decyl-N-methyl-2,3,4-trifluoro-: This compound features a decyl group attached to the nitrogen atom.
2,3,5,6-Tetrafluoro-4-Methoxy-Benzamide: This compound has four fluorine atoms and a methoxy group attached to the benzene ring.
Uniqueness
Benzamide, 2,3,4-trifluoro-N-methyl- is unique due to its specific trifluoromethylation pattern and the presence of a methyl group on the nitrogen atom. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propriétés
IUPAC Name |
2,3,4-trifluoro-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO/c1-12-8(13)4-2-3-5(9)7(11)6(4)10/h2-3H,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKIMXPNCTGWWHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=C(C(=C(C=C1)F)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINE-1-CARBONYL}PIPERIDIN-1-YL)BUTAN-1-ONE](/img/structure/B4452132.png)
![1-butanoyl-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide](/img/structure/B4452142.png)
![1-[(1-butyryl-4-piperidinyl)carbonyl]-4-(2-fluorophenyl)piperazine](/img/structure/B4452145.png)





![N-[4-(methylthio)phenyl]-4-(4-pyridin-2-yl-1H-1,2,3-triazol-1-yl)piperidine-1-carboxamide](/img/structure/B4452195.png)



![2-[(4-methylphenyl)(methylsulfonyl)amino]-N-[(5-methylpyrazin-2-yl)methyl]acetamide](/img/structure/B4452234.png)
![6-[(4-benzyl-1-piperazinyl)carbonyl]-2,3-dimethyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B4452242.png)
